

Spectroscopic Profile of 4-Decyloxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Decyloxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Decyloxybenzaldehyde**, a key intermediate in the synthesis of various organic materials and potential pharmaceutical compounds. The information enclosed is vital for identity confirmation, purity assessment, and quality control in research and development settings. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Decyloxybenzaldehyde**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.88	Singlet	1H	Ar-CHO
7.82	Doublet	2H	Ar-H (ortho to CHO)
6.98	Doublet	2H	Ar-H (ortho to OCH ₂)
4.02	Triplet	2H	O-CH ₂ -(CH ₂) ₈ -CH ₃
1.79	Quintet	2H	O-CH ₂ -CH ₂ -(CH ₂) ₇ -CH ₃
1.45 - 1.25	Multiplet	12H	O-(CH ₂) ₂ -(CH ₂) ₆ -CH ₂ -CH ₃
0.88	Triplet	3H	O-(CH ₂) ₉ -CH ₃

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
190.7	CHO
164.4	Ar-C-O
131.9	Ar-CH (ortho to CHO)
129.9	Ar-C (ipso to CHO)
114.8	Ar-CH (ortho to OCH ₂)
68.4	O-CH ₂ -(CH ₂) ₈ -CH ₃
31.9	O-(CH ₂) ₈ -CH ₂ -CH ₃
29.5	O-(CH ₂) ₂ -(CH ₂) ₅ -CH ₂ -CH ₂ -CH ₃
29.3	O-(CH ₂) ₂ -(CH ₂) ₅ -CH ₂ -CH ₂ -CH ₃
29.2	O-(CH ₂) ₂ -(CH ₂) ₅ -CH ₂ -CH ₂ -CH ₃
26.0	O-CH ₂ -CH ₂ -(CH ₂) ₇ -CH ₃
22.7	O-(CH ₂) ₇ -CH ₂ -CH ₂ -CH ₃
14.1	O-(CH ₂) ₉ -CH ₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920, 2851	Strong	C-H stretch (alkane)
2725	Medium	C-H stretch (aldehyde)
1695	Strong	C=O stretch (aldehyde)
1600, 1578	Strong	C=C stretch (aromatic)
1255	Strong	C-O stretch (aryl ether)
1165	Strong	C-O stretch (alkyl ether)
830	Strong	C-H bend (para-substituted aromatic)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
262	45	[M] ⁺ (Molecular Ion)
121	100	[HOC ₆ H ₄ CHO] ⁺
93	20	[C ₆ H ₅ O] ⁺
77	15	[C ₆ H ₅] ⁺
43	35	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Decyloxybenzaldehyde** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1][2][3] The solution is transferred to a 5 mm NMR tube.[2][3] Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.[4] For ¹H NMR, the data is acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-220 ppm. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

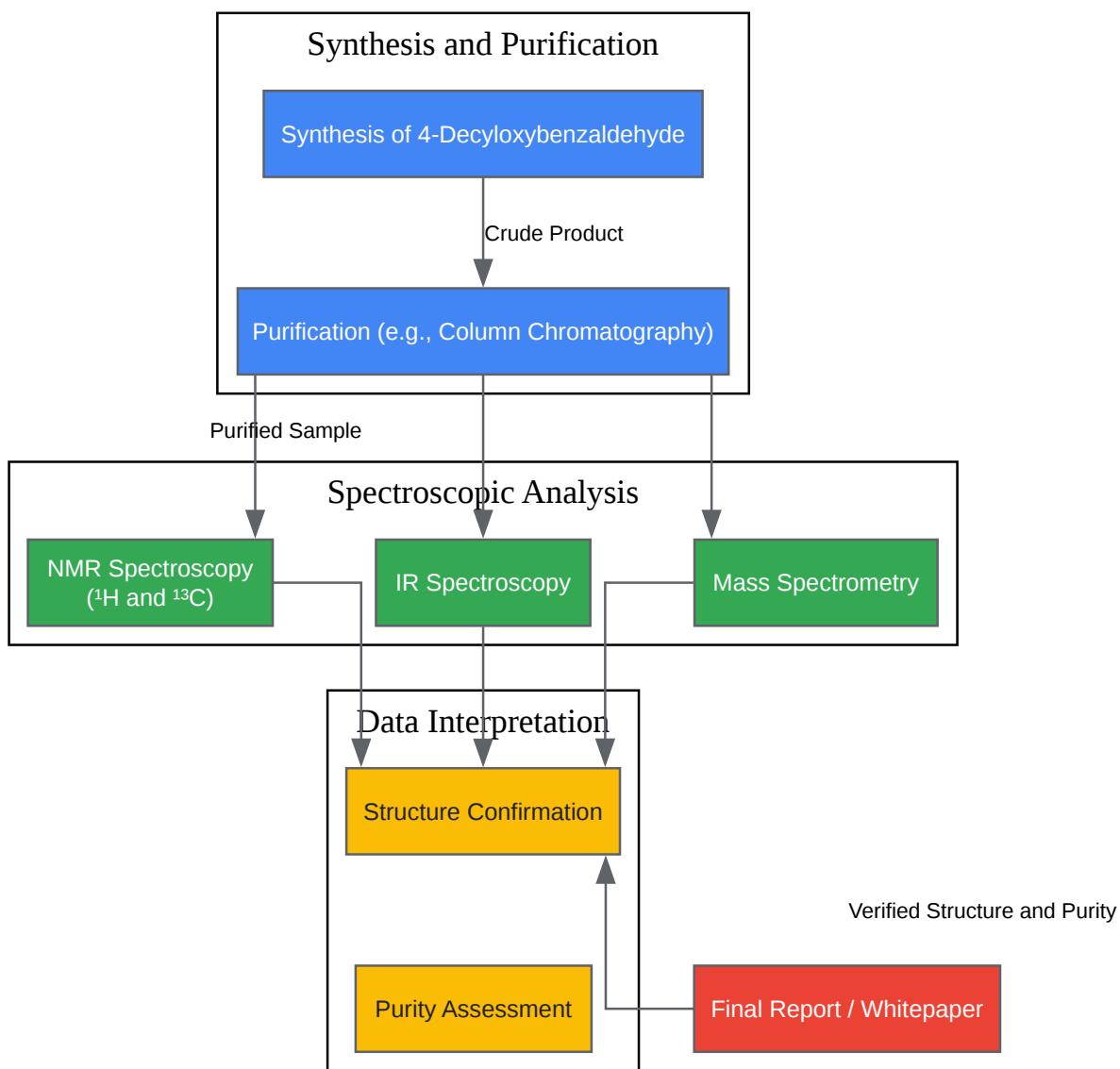
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.[5][6] [7][8][9] A small drop of neat **4-Decyloxybenzaldehyde** is placed directly onto the ATR crystal.[6][7][9] The spectrum is recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the elution of the compound. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) The mass-to-charge ratio (m/z) of the resulting fragments is recorded.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **4-Decyloxybenzaldehyde**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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